
Phosphorothioic bromide dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic bromide dichloride is an organophosphorus compound that contains phosphorus, sulfur, bromine, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorothioic bromide dichloride can be synthesized through the reaction of phosphorus trichloride (PCl3) with sulfur monochloride (S2Cl2) and a bromine source under anhydrous conditions. The reaction typically requires a catalytic amount of chloride ion to proceed efficiently .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorothioic bromide dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphorothioic bromide.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioic acid derivatives.
Reduction: Phosphorothioic bromide.
Substitution: Various substituted phosphorothioic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphorothioic bromide dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphorothioic bromide dichloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Phosphorothioic bromide dichloride can be compared with other similar organophosphorus compounds such as:
Phosphorothioic chloride: Similar in structure but lacks the bromine atom.
Phosphorothioic acid: Contains a hydroxyl group instead of halogens.
Phosphoramidates: Contain a nitrogen atom bonded to phosphorus instead of sulfur.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
13455-06-6 |
|---|---|
Formule moléculaire |
BrCl2PS |
Poids moléculaire |
213.85 g/mol |
Nom IUPAC |
bromo-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/BrCl2PS/c1-4(2,3)5 |
Clé InChI |
RNVJBABWHKIKGH-UHFFFAOYSA-N |
SMILES canonique |
P(=S)(Cl)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


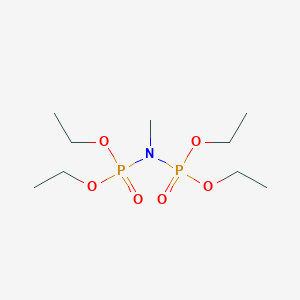


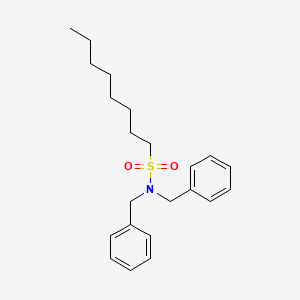
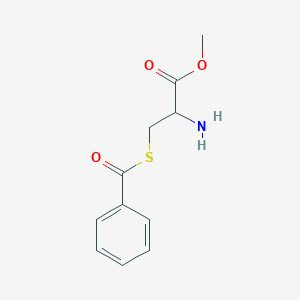
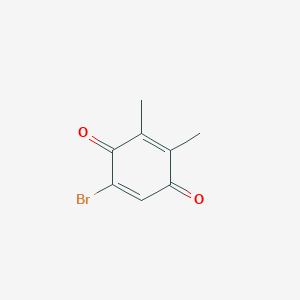
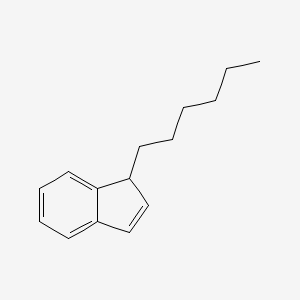
![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
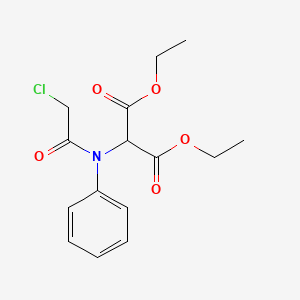
![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
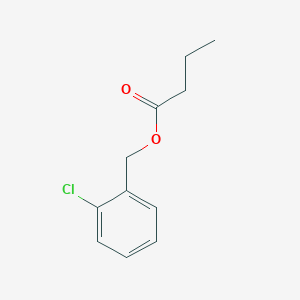
methanol](/img/structure/B14724394.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)
